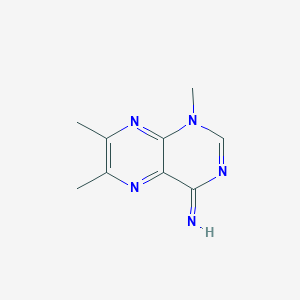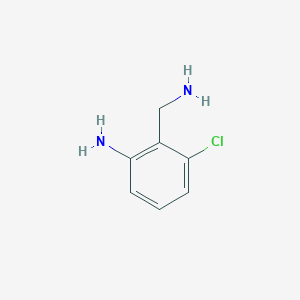
2-(氨甲基)-3-氯苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3-chloroaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (NH2) at the second position, a methyl group (CH2) at the third position, and a chlorine atom (Cl) at the fourth position
科学研究应用
2-(Aminomethyl)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and polymers, contributing to the development of advanced materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-chloroaniline can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formaldehyde and ammonium chloride under acidic conditions to form the intermediate 3-chlorobenzylamine. This intermediate is then subjected to catalytic hydrogenation to yield 2-(Aminomethyl)-3-chloroaniline.
Another method involves the direct amination of 3-chlorotoluene using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process results in the formation of 2-(Aminomethyl)-3-chloroaniline with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Aminomethyl)-3-chloroaniline typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The reaction conditions are optimized to achieve high conversion rates and selectivity, minimizing the formation of by-products.
化学反应分析
Types of Reactions
2-(Aminomethyl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
作用机制
The mechanism of action of 2-(Aminomethyl)-3-chloroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as signal transduction or metabolism.
相似化合物的比较
2-(Aminomethyl)-3-chloroaniline can be compared with other similar compounds, such as:
2-(Aminomethyl)-4-chloroaniline: Similar structure but with the chlorine atom at the fourth position.
2-(Aminomethyl)-3-bromoaniline: Similar structure but with a bromine atom instead of chlorine.
2-(Aminomethyl)-3-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the halogen substituent
属性
IUPAC Name |
2-(aminomethyl)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZADUAKWTBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547115 |
Source


|
| Record name | 2-(Aminomethyl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109319-83-7 |
Source


|
| Record name | 2-(Aminomethyl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
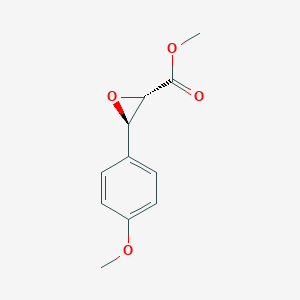
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
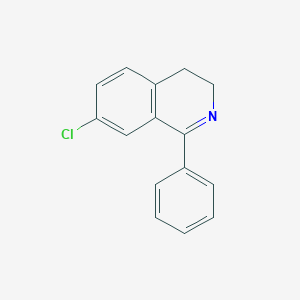
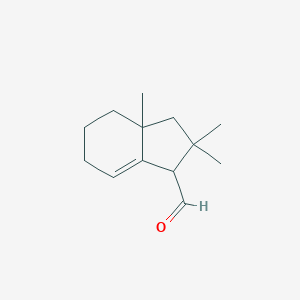
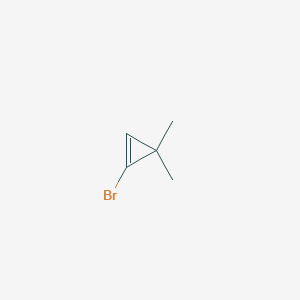
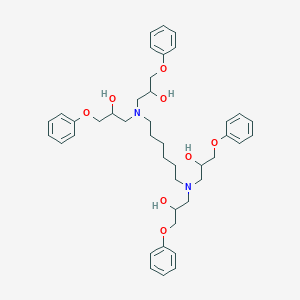

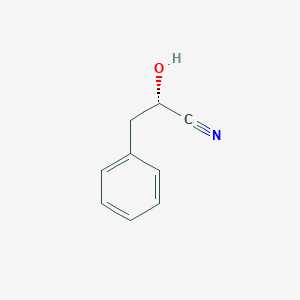
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)



